molecular formula C7H7NaO B1324479 Sodium Phenylmethanolate CAS No. 20194-18-7

Sodium Phenylmethanolate

Cat. No. B1324479
CAS RN: 20194-18-7
M. Wt: 130.12 g/mol
InChI Key: LFQULJPVXNYWAG-UHFFFAOYSA-N
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Description

Sodium phenylmethanolate (SPM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble salt that is derived from phenylmethanol, an aromatic alcohol. SPM is widely used in analytical chemistry, biochemistry, and other scientific fields due to its unique properties.

Scientific Research Applications

Nutritional Management in Urea Cycle Disorders

Sodium phenylbutyrate, a derivative of Sodium Phenylmethanolate, plays a critical role in the treatment of urea cycle disorders. It creates alternative pathways for nitrogen excretion. The primary metabolite, phenylacetate, conjugates with glutamine in the liver and kidney, forming phenylacetylglutamine, which is excreted in the urine. This treatment significantly impacts the metabolism of branched-chain amino acids in patients, suggesting a potential for improved titration of protein restriction and amino acid supplementation in these patients (Scaglia, 2010).

Anticancer Properties

Sodium phenylacetate exhibits cytostatic effects and reverses malignant properties in cultured human glioblastoma cells. At pharmacologically tolerable concentrations, it induces biochemical alterations in tumor cells, similar to those observed in phenylketonuria-like conditions. This suggests that phenylacetate, by inhibiting protein prenylation and other mechanisms, may offer a novel approach for treating malignant gliomas and potentially other neoplasms (Samid et al., 1994).

Treatment of Neurological Disorders

Sodium 4-phenylbutyrate, another derivative, shows promise in treating neurological disorders like cerebral ischemic injury. It acts as a chemical chaperone, reducing the load of mutant or mislocatedproteins in the endoplasmic reticulum under stress conditions. Its neuroprotective effects include attenuating infarction volume, hemispheric swelling, apoptosis, and improving neurological status in mouse models of hypoxia-ischemia. It also inhibits ER-mediated apoptosis, indicating potential use as a novel approach for stroke treatment (Qi et al., 2004).

Application in Amyotrophic Lateral Sclerosis

In the context of amyotrophic lateral sclerosis (ALS), sodium phenylbutyrate combined with taurursodiol showed slower functional decline compared to a placebo, as measured over 24 weeks. Although secondary outcomes did not significantly differ, this suggests potential efficacy in treating ALS (Paganoni et al., 2020).

Glioma Treatment

Sodium phenylbutyrate's inhibitory effects on glioma cell proliferation, morphology, migration, and invasiveness suggest its potential as a treatment for malignant glioma. This compound reduces S phase cells, increases G0/G1 cells, and induces morphologic changes consistent with cell differentiation. It also decreases the expression of genes like urokinase and c-myc, important in glial malignancy pathogenesis (Engelhard et al., 1998).

Hydrogel Properties

In the field of materials science, sodium phenylalanine derivatives, combined with other biological hydrogelators, have shown potential in forming hydrogels with unique properties. These hydrogels form instantaneously at room temperature, offering potential applications in medicine and biology as drug carriers and models for fundamental self-assembly in pathological conditions (Travaglini et al., 2019).

Safety And Hazards

  • Danger : Sodium Phenylmethanolate causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

sodium;phenylmethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQULJPVXNYWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635511
Record name Sodium phenylmethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Phenylmethanolate

CAS RN

20194-18-7
Record name Sodium phenylmethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium benzyloxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
N Ullah - Zeitschrift für Naturforschung B, 2012 - degruyter.com
… Thus, to obtain the required intermediate 4, bromochloroquinoline 16 was condensed with sodium phenylmethanolate, derived from the reaction of benzyl alcohol with sodium hydride, …
Number of citations: 13 www.degruyter.com
CG Lee, C Lee, J Lee, JS Nam, BS Kim… - Angewandte …, 2022 - Wiley Online Library
… Three different initiators (sodium phenylmethanolate, sodium naphthalen-1-ylmethanolate, and sodium pyren-1-ylmethanolate) were prepared by the reaction of the corresponding …
Number of citations: 4 onlinelibrary.wiley.com
J Hartung, RH Grubbs - Angewandte Chemie, 2014 - Wiley Online Library
… (3), and cis-3,4-dibenzyloxycyclobutene (2; Table 1), which was synthesized by substitution of commercially available cis-3,4-dichlorocyclobutene with sodium phenylmethanolate. The …
Number of citations: 38 onlinelibrary.wiley.com
B Gupta, N Kalgotra, S Andotra, SK Pandey - Monatshefte für Chemie …, 2012 - Springer
… (C 6 H 5 CH 2 OH) in 1:1 stoichiometric ratio in refluxing toluene resulted in the formation of sodium methylphenolates (o-, m-, and p-CH 3 C 6 H 4 ONa) and sodium phenylmethanolate …
Number of citations: 13 link.springer.com
FA Gimalova, VA Egorov, EG Galkin… - Russian journal of …, 2008 - Springer
… It involved the use of anhydrous dimethyl sulfoxide and preparation of sodium phenylmethanolate. We have found that benzyl derivative II can be successfully synthesized in a simpler …
Number of citations: 1 link.springer.com
OV Moroz, VA Trush, KO Znovjyak… - Journal of Molecular …, 2012 - Elsevier
… For example, PhSO 2 NНP(О)Cl 2 was obtained by the formolysis of PhSO 2 NPCl 3 [27] and subsequent reaction with sodium phenylmethanolate which led to the new compound HL1. …
Number of citations: 11 www.sciencedirect.com
N Ullah, SA Ali, A Quraishi - eprints.kfupm.edu.sa
… The quinoline 35 was condensed with sodium phenylmethanolate, generated by the action of benzyl alcohol and sodium hydride in DMF, to produce quinoline 39.Lithiation of …
Number of citations: 4 eprints.kfupm.edu.sa
G Mu, CK Pandiyarajan, X Lu, M Weaver, J Genzer… - Langmuir, 2021 - ACS Publications
… /carbon, magnesium sulfate, chromium salen, bis(triphenylphosphine) iminium chloride ([PPN]Cl), 0.8 M phosphazene base P 4 -t-Bu solution in hexane, sodium phenylmethanolate, …
Number of citations: 1 pubs.acs.org
AAQ Al-Shaheri - 2012 - search.proquest.com
… The quinoline 35 was condensed with sodium phenylmethanolate, generated by the action of benzyl alcohol and sodium hydride in DMF, to produce quinoline 39.Lithiation of …
Number of citations: 0 search.proquest.com
J Peng - 2020 - era.ed.ac.uk
… The reaction initiated by sodium methoxide and sodium phenylmethanolate showed low activity for the hydroboration of styrene 87, giving trace yield of branched boronic ester product (…
Number of citations: 2 era.ed.ac.uk

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